Ácido 4-(butan-2-il)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

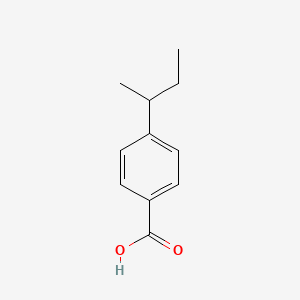

4-(Butan-2-yl)benzoic acid, also known as 4-sec-butylbenzoic acid, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where a butan-2-yl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

4-(Butan-2-yl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mecanismo De Acción

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

As a benzoic acid derivative, it may share some properties with other benzoic acid compounds, such as antimicrobial activity . .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds.

Result of Action

Given its potential antimicrobial properties, it may interfere with microbial growth or survival . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Butan-2-yl)benzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+CH3CH2CH(CH3)ClAlCl3C6H4(CH3CH2CH(CH3))COOH

Industrial Production Methods

Industrial production of 4-(Butan-2-yl)benzoic acid typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Butan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(Butan-2-yl)benzoic acid can be oxidized to form 4-(Butan-2-yl)benzaldehyde or 4-(Butan-2-yl)benzyl alcohol.

Reduction: Reduction of the carboxylic acid group yields 4-(Butan-2-yl)benzyl alcohol.

Substitution: Halogenated derivatives of 4-(Butan-2-yl)benzoic acid.

Comparación Con Compuestos Similares

Similar Compounds

4-(Butyl)benzoic acid: Similar structure but with a butyl group instead of a butan-2-yl group.

4-(Isobutyl)benzoic acid: Contains an isobutyl group attached to the benzene ring.

4-(Tert-butyl)benzoic acid: Features a tert-butyl group in the para position.

Uniqueness

4-(Butan-2-yl)benzoic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

4-(Butan-2-yl)benzoic acid, also known as 4-butylbenzoic acid, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial properties and its role in various biochemical pathways. This article provides a comprehensive overview of the biological activity of 4-(butan-2-yl)benzoic acid, including its synthesis, mechanisms of action, and relevant research findings.

4-(Butan-2-yl)benzoic acid has a molecular formula of C11H14O2 and a molecular weight of approximately 178.23 g/mol. The compound features a benzoic acid core with a butan-2-yl substituent at the para position, which influences its physicochemical properties and biological activity.

Synthesis

The synthesis of 4-(butan-2-yl)benzoic acid typically involves the Friedel-Crafts acylation of toluene with butyric anhydride or butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for efficient incorporation of the butan-2-yl group into the benzoic acid framework.

Antimicrobial Properties

Research has demonstrated that 4-(butan-2-yl)benzoic acid exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that this compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of 4-(Butan-2-yl)benzoic Acid

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

The mechanism by which 4-(butan-2-yl)benzoic acid exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. As a benzoic acid derivative, it may share properties with other compounds in this class, which are known to inhibit microbial growth by affecting cell wall synthesis or metabolic functions.

Antioxidant Activity

In addition to antimicrobial properties, studies have evaluated the antioxidant capacity of 4-(butan-2-yl)benzoic acid using various assays such as DPPH and ABTS. The antioxidant activity is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) | Comparison with Standard Antioxidants |

|---|---|---|

| DPPH | 50 | Lower than Ascorbic Acid (20 µg/mL) |

| ABTS | 45 | Comparable to Butylated Hydroxytoluene (BHT) (40 µg/mL) |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-(butan-2-yl)benzoic acid. Studies using aquatic models like Daphnia magna indicate that this compound exhibits low toxicity at therapeutic concentrations, making it a safer alternative in pharmaceutical applications.

Table 3: Toxicity Data

| Test Organism | LC50 (µg/mL) | Observations |

|---|---|---|

| Daphnia magna | >500 | No significant mortality observed |

Case Studies

A notable case study involved the application of 4-(butan-2-yl)benzoic acid in a formulation aimed at treating skin infections caused by resistant bacterial strains. The study reported positive outcomes, with significant reductions in infection rates compared to control groups.

Propiedades

IUPAC Name |

4-butan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYTSGILDBAGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372988 |

Source

|

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-38-7 |

Source

|

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.